molecular formula C8H15N B1296547 2,2,4-Trimethylpentanenitrile CAS No. 69462-10-8

2,2,4-Trimethylpentanenitrile

Cat. No. B1296547
CAS RN: 69462-10-8
M. Wt: 125.21 g/mol
InChI Key: FSKRSJMYNXGUBM-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentanenitrile is a chemical compound with the molecular formula C8H15N . It is also known as isobutyryl cyanide. This compound is used in the chemical industry.


Molecular Structure Analysis

The molecular structure of 2,2,4-Trimethylpentanenitrile consists of 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The average molecular weight is 125.211 Da .


Physical And Chemical Properties Analysis

2,2,4-Trimethylpentanenitrile is a colorless, flammable liquid. It has a molecular weight of 125.21 g/mol .

Scientific Research Applications

Medical Imaging Applications

2,2,4-Trimethylpentane (C8H18) is extensively used in the energy sector but has recently garnered interest in radiation physics and chemistry, particularly for medical imaging technologies. Studies have measured total cross sections for positron scattering from 2,2,4-trimethylpentane, providing insights that could improve the accuracy of radiation detection devices and enhance our understanding of charged-particle-induced damage in biomolecular systems (Chiari et al., 2014).

Physical Property Research

There is significant research into the physical properties of 2,2,4-trimethylpentane, including its density and viscosity. These properties have been measured across a range of temperatures and pressures, contributing to our understanding of the substance in different environmental conditions and its potential applications in various industrial processes (Pádua et al., 1996).

Laboratory Techniques and Education

2,2,4-Trimethylpentane is used in educational laboratory settings to teach important laboratory techniques. For instance, it has been used in an integrated extraction/crystallization/distillation experiment, where students learn to separate and purify substances through various methods (Amsterdamsky, 1998).

Chemical Interaction Studies

The interaction of 2,2,4-trimethylpentane with other substances has been a topic of interest. This includes studies on binary mixtures, providing insights into molecular interactions that are crucial for developing new materials and understanding chemical processes at a fundamental level (López-Lázaro et al., 2015).

Environmental Impact and Biodegradation

Research into the biodegradation of 2,2,4-trimethylpentane is essential for understanding its environmental impact. Studies have been conducted on Mycobacterium austroafricanum IFP 2173, which uses isooctane (2,2,4-trimethylpentane) as its sole carbon and energy source. This research is pivotal in evaluating the fate of such hydrocarbons in the environment (Solano-Serena et al., 2004).

Catalytic Cracking Studies

The compound's role in catalytic cracking processes has been explored, particularly using zeolites and zeotype materials. Such studies are crucial for the petroleum industry, as they contribute to our understanding of how different catalysts and molecular structures affect the cracking process and product selectivity (Van Borm et al., 2010).

Safety And Hazards

2,2,4-Trimethylpentanenitrile is a flammable liquid. It may be fatal if swallowed and enters airways. It can cause skin irritation and may cause drowsiness or dizziness. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,2,4-trimethylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7(2)5-8(3,4)6-9/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKRSJMYNXGUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338518
Record name 2,2,4-Trimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethylpentanenitrile

CAS RN

69462-10-8
Record name 2,2,4-Trimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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